![molecular formula C13H18BNO4 B2769302 (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid CAS No. 2377605-82-6](/img/structure/B2769302.png)
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}phenyl)boronic acid is a boronic acid derivative characterized by the presence of a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{1,4-Dioxa-8-azaspiro[4One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a phenylboronic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
化学反应分析
Types of Reactions
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives .
科学研究应用
Chemistry
In chemistry, (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with other molecules makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the boronic acid group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid is unique due to its combination of a spirocyclic structure and a boronic acid moiety. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGPKQGEOKLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC3(CC2)OCCO3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
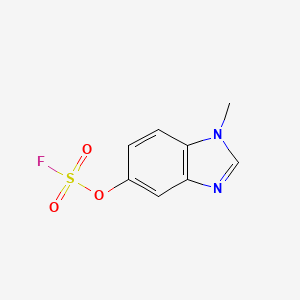
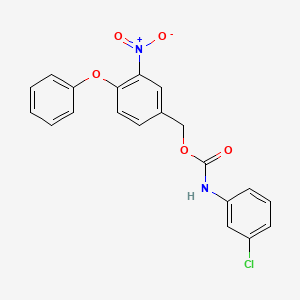
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2769221.png)
![N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2769222.png)
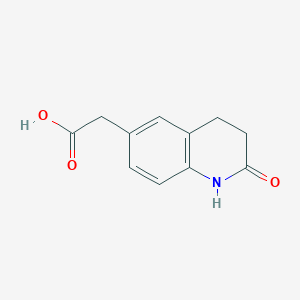
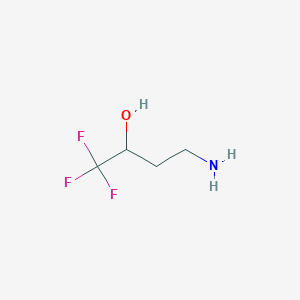
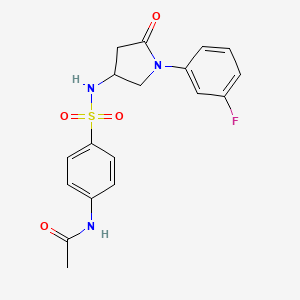
![4-(diethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)
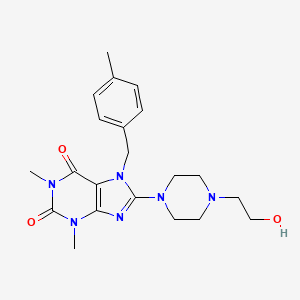
![N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2769232.png)
![1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2769234.png)
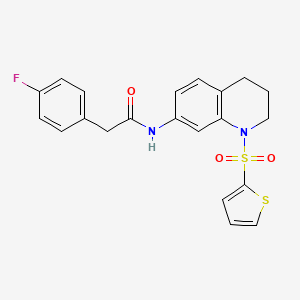
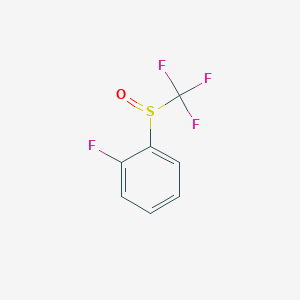
![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
